Cas no 1270043-41-8 (2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-)

2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- 化学的及び物理的性質
名前と識別子
-
- CID 155291217
- 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-
- methyl (S)-3-(5-aminopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid
- (2S)-2-AMINO-3-(5-NITRO(2-PYRIDYL))PROPANOIC ACID
- AS-77541
- (S)-2-Amino-3-(5-nitropyridin-2-yl)propanoic acid
- 1270043-41-8
- (2S)-2-amino-3-(5-nitropyridin-2-yl)propanoic acid
- D97256
-
- MDL: MFCD18665984
- インチ: 1S/C8H9N3O4/c9-7(8(12)13)3-5-1-2-6(4-10-5)11(14)15/h1-2,4,7H,3,9H2,(H,12,13)/t7-/m0/s1
- InChIKey: PQXDFQLCEJBRQV-ZETCQYMHSA-N
- ほほえんだ: OC([C@H](CC1C=CC(=CN=1)[N+](=O)[O-])N)=O
計算された属性
- せいみつぶんしりょう: 211.05930578g/mol
- どういたいしつりょう: 211.05930578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 122
じっけんとくせい
- 密度みつど: 1.481±0.06 g/cm3(Predicted)
- ふってん: 419.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 1.99±0.10(Predicted)
2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054582-250mg |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 250mg |
$255 | 2024-06-05 | |
1PlusChem | 1P01K7MF-1g |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 1g |
$491.00 | 2024-07-09 | |
1PlusChem | 1P01K7MF-100mg |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 100mg |
$184.00 | 2024-07-09 | |
A2B Chem LLC | BA21815-1g |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 1g |
$549.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1818186-250mg |
(2S)-2-Amino-3-(5-nitropyridin-2-yl)propanoic acid |
1270043-41-8 | 98% | 250mg |
¥2425.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1054582-1g |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 1g |
$480 | 2025-02-21 | |
eNovation Chemicals LLC | Y1054582-100mg |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 100mg |
$170 | 2025-02-21 | |
eNovation Chemicals LLC | Y1054582-100mg |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 100mg |
$170 | 2025-02-19 | |
A2B Chem LLC | BA21815-250mg |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 250mg |
$280.00 | 2024-04-20 | |
Aaron | AR01K7UR-100mg |
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |
1270043-41-8 | 95% | 100mg |
$156.00 | 2025-02-11 |
2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-に関する追加情報
2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- (CAS No. 1270043-41-8): An Overview
2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- (CAS No. 1270043-41-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of amino acids and derivatives, specifically those with a pyridine ring and a nitro group, which confer it distinct chemical and biological properties.
The α-amino group in 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- plays a crucial role in its reactivity and interaction with biological systems. Amino acids are fundamental building blocks of proteins and are involved in numerous physiological processes, including enzyme catalysis, signal transduction, and cellular metabolism. The presence of the pyridine ring adds complexity to the molecule, providing additional sites for conjugation and interaction with biomolecules. The nitro group, on the other hand, introduces electron-withdrawing effects that can influence the compound's stability, solubility, and reactivity.
The (αS)- configuration of 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- is particularly important as it determines the compound's chirality. Chiral molecules have distinct enantiomers that can exhibit different biological activities and pharmacological profiles. The (αS)- enantiomer is often preferred in drug development due to its enhanced efficacy or reduced side effects compared to its racemic mixture or the opposite enantiomer.
Recent studies have explored the potential applications of 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The combination of the pyridine ring and the nitro group contributes to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tumor growth. The specific mechanisms by which 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- exerts its anticancer effects are still under investigation, but preliminary results are encouraging.
The synthesis of 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- involves several steps that require careful control of reaction conditions to ensure high yields and purity. One common approach involves the condensation of a suitable pyridine derivative with an amino acid precursor followed by nitration to introduce the nitro group. Chiral resolution techniques are then employed to isolate the desired (αS)- enantiomer. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.
The pharmacokinetic properties of 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it a suitable candidate for preclinical and clinical studies. However, further optimization may be necessary to enhance its therapeutic index and reduce potential side effects.
In conclusion, 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- (CAS No. 1270043-41-8) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the pyridine ring, nitro group, and chiral configuration, contribute to its distinctive properties and make it an attractive target for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.
1270043-41-8 (2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-) 関連製品
- 2680668-59-9(1-(Piperidin-2-yl)cyclopropane-1-carbaldehyde)
- 2034618-20-5(1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide)
- 2649064-20-8(5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
- 1554031-48-9(2-(2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine)
- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)
- 1803738-60-4(5-Fluoro-4-methyl-2-(trifluoromethyl)aniline)
- 1366505-62-5((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)
- 1889515-19-8(1-Ethyl-5-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)




